molecular formula C13H16O2 B1668120 Butyl cinnamate CAS No. 538-65-8

Butyl cinnamate

Cat. No.: B1668120
CAS No.: 538-65-8
M. Wt: 204.26 g/mol
InChI Key: OHHIVLJVBNCSHV-KTKRTIGZSA-N
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Description

Butyl cinnamate is a chemical compound with the molecular formula C13H16O2 . It is also known by other names such as 2-Propenoic acid, 3-phenyl-, butyl ester, and Butyl 3-phenylacrylate .


Synthesis Analysis

The synthesis of this compound and similar compounds has been studied extensively. For instance, one study synthesized cinnamides and cinnamates having a cinnamoyl nucleus and evaluated their antimicrobial activity . The structures of the synthesized products were characterized with FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact mass is 204.12 and the molecular weight is 204.270 .


Chemical Reactions Analysis

This compound has been found to exhibit antimicrobial activity. In one study, this compound was found to be the most potent compound against all tested strains . Ethyl cinnamate and methyl cinnamate were also bioactive, though with a lower potency .


Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 302.7±11.0 °C at 760 mmHg, and a flash point of 163.8±10.4 °C . It has a molar refractivity of 62.4±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 199.9±3.0 cm3 .

Scientific Research Applications

Antibacterial Activity

Butyl cinnamate has been evaluated for its antibacterial activity against various bacteria such as colibacillus, staphylococcus aureus, bacillus subtilis, and saccharomyces cerevisiae. The study shows that this compound possesses antibacterial properties, although it does not extend the adaptive growing period of these bacteria. The effectiveness of its antibacterial action is also influenced by the pH of the environment (Chen Gui-zhen, 2012).

Synthesis Methods

Research has been conducted on various methods for synthesizing this compound, including reactions involving silanols and organotin compounds, resulting in yields of up to 77% (K. Hirabayashi et al., 2000). Another method uses tungstosilicic acid as a catalyst, achieving a yield of up to 96% (Sun Ming-liang, 2006).

UV-Curable Films

Butyl rubber derivatives have been developed that cure upon exposure to UV light without additional chemical additives, by reacting hydroxyl-functionalized butyl rubber with cinnamoyl chloride. This cinnamate functionalized rubber demonstrates significant potential in creating cross-linked films for biomedical applications or other fields requiring non-leaching coatings (Wei Wu et al., 2013).

Antimicrobial Activity

Studies have synthesized and tested the in vitro antimicrobial activity of this compound, showing its efficacy against various microorganisms. The antimicrobial activity was notably better for methyl and p-methoxy methyl cinnamate compared to this compound, suggesting a nuanced understanding of structural effects on antimicrobial efficacy (O. Stefanović et al., 2015).

Anticancer Potential

Research on cinnamic acid derivatives, including this compound, highlights their underutilized potential as anticancer agents. These derivatives have received significant attention in the last two decades for their antitumor efficacy, demonstrating the chemical versatility and medicinal value of cinnamic acid and its derivatives in cancer research (P. De et al., 2011).

Catalytic and Synthetic Applications

This compound's synthesis has been explored using various catalysts, including rare earth sulfates and stannous chloride, under conditions optimized for high yields, showcasing its chemical adaptability and the interest in developing efficient synthesis methods for esterification processes (Tang Yu-sheng, 2003).

Mechanism of Action

Target of Action

Butyl cinnamate, a synthetic cinnamate derivative, has been found to exhibit antimicrobial activity against pathogenic fungi and bacteria . The primary targets of this compound are the ergosterol present in the fungal plasmatic membrane and the cell wall . Molecular docking simulations suggest that the most likely targets of this compound in C. albicans are caHOS2 and caRPD3 .

Mode of Action

This compound interacts directly with its targets, leading to changes in the fungal plasmatic membrane and cell wall . This interaction disrupts the integrity of these structures, thereby inhibiting the growth of the microorganisms .

Biochemical Pathways

This compound is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .

Pharmacokinetics

It’s known that the lipophilicity of cinnamate derivatives, such as this compound, is an important parameter influencing their antifungal activity . Lipophilic compounds are generally well-absorbed and can penetrate biological membranes, which may enhance their bioavailability.

Result of Action

This compound exhibits potent antimicrobial activity. It has been found to be fungicidal, with a minimum inhibitory concentration (MIC) of 626.62 µM . The presence of the butyl substituent potentiates its biological response . It also exhibits antibacterial activity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the increase in carbon chain length can enhance its antifungal action . Furthermore, the presence of an isopropyl group has been suggested to be important for its antibacterial activity .

Safety and Hazards

Butyl cinnamate should be handled with care. Avoid contact with skin and eyes, and avoid breathing vapors or mists . If swallowed, seek immediate medical assistance .

Future Directions

Research on Butyl cinnamate and similar compounds is ongoing, particularly in the area of antimicrobial activity. Future studies may focus on further elucidating the mechanism of action of these compounds and exploring their potential uses in various applications .

Biochemical Analysis

Biochemical Properties

Butyl cinnamate interacts with various biomolecules in biochemical reactions. For instance, it has been found to directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This suggests that this compound may play a role in disrupting the integrity of the fungal cell wall, thereby exerting its antifungal effects .

Cellular Effects

The presence of the butyl substituent in this compound potentiates its biological response, making it highly bioactive against various strains . It has been found to have a minimum inhibitory concentration (MIC) of 626.62 µM against all tested strains, suggesting a potent effect on cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been found to directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction could potentially disrupt the integrity of the fungal cell wall, leading to cell death .

Temporal Effects in Laboratory Settings

It has been found to have a lasting antifungal effect, with a fungicidal nature, as evidenced by a minimum fungicidal concentration (MFC) to MIC ratio of less than or equal to 4 .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are currently limited, it is known that the compound’s antimicrobial activity increases with the length of the carbonic radical chain

Metabolic Pathways

This compound is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes and so on . This pathway plays a central role in plant secondary metabolism .

Subcellular Localization

The subcellular localization of this compound is also not well established. Given its involvement in the cinnamate/monolignol pathway, it is likely that it may be localized to the endoplasmic reticulum, similar to other compounds involved in this pathway

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Butyl cinnamate can be achieved through an esterification reaction between cinnamic acid and butanol in the presence of a catalyst.", "Starting Materials": [ "Cinnamic acid", "Butanol" ], "Reaction": [ "Add cinnamic acid and butanol to a round-bottom flask", "Add a catalytic amount of concentrated sulfuric acid to the flask", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and transfer it to a separating funnel", "Add water to the separating funnel and shake vigorously to separate the organic and aqueous layers", "Collect the organic layer and dry it with anhydrous sodium sulfate", "Filter the mixture and collect the crude product", "Purify the product through recrystallization using ethanol as a solvent" ] }

CAS No.

538-65-8

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

butyl (Z)-3-phenylprop-2-enoate

InChI

InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3/b10-9-

InChI Key

OHHIVLJVBNCSHV-KTKRTIGZSA-N

Isomeric SMILES

CCCCOC(=O)/C=C\C1=CC=CC=C1

SMILES

CCCCOC(=O)C=CC1=CC=CC=C1

Canonical SMILES

CCCCOC(=O)C=CC1=CC=CC=C1

Appearance

Solid powder

density

1.008-1.014

538-65-8

physical_description

Colourless, oily, somewhat viscous liquid, sweet, oily, balsamic, fruity odou

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

5 mg/mL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC 71966;  NSC71966;  NSC-71966;  Butyl cinnamate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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